molecular formula C10H9BrN2O2 B1339237 Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 138891-58-4

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No. B1339237
M. Wt: 269.09 g/mol
InChI Key: WLURNWOLAWZBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 138891-58-4 . It has a molecular weight of 269.1 and its IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is 1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .


Physical And Chemical Properties Analysis

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Regioselective Synthesis and Potential Anti-cancer and Anti-TB Activity

Kartik N. Sanghavi et al. (2022) demonstrated the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction's efficacy in synthesizing dimerization products of bromoimidazo[1,2-a]pyridine derivatives. These compounds, specifically designed for potential anti-cancer and anti-tuberculosis (TB) applications, underline the structural versatility and functional adaptability of the ethyl 3-bromoimidazo[1,2-a]pyridine-1-carboxylate derivatives in generating nitrogen-rich systems for medicinal chemistry applications (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Anti-hepatitis B Virus Activity

Dong Chen et al. (2011) synthesized and evaluated ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives for their anti-hepatitis B virus (HBV) activity. The study highlights the significant potential of these derivatives in inhibiting HBV DNA replication, showcasing the therapeutic prospects of bromoimidazo[1,2-a]pyridine derivatives in antiviral research (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Novel Pyridoimidazo[5,4-d]-1,2,3-triazinones Synthesis

The synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines was investigated, highlighting the utility of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate as a synthon for building fused triazines with potential biological activity. This research underscores the role of imidazo[1,2-a]pyridine derivatives in synthesizing complex heterocyclic systems with potential pharmacological activities (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Chemodivergent Synthesis of 3-bromoimidazo[1,2-a]pyridines

Yanpeng Liu et al. (2019) developed a chemodivergent synthesis approach for N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The study provides insights into the synthetic versatility of bromoimidazopyridines, offering pathways for further chemical transformations and potential applications in developing novel chemical entities (Liu, Lu, Zhou, Xu, Ma, Huang, Xu, & Xu, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLURNWOLAWZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569488
Record name Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

CAS RN

138891-58-4
Record name Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.